molecular formula C23H27N3O3S B264825 N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide

カタログ番号 B264825
分子量: 425.5 g/mol
InChIキー: GBQWNNRCIGAIBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) pathways.

作用機序

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide is a highly selective inhibitor of BTK, which is a key component of the BCR and FcR signaling pathways in B-cells. BTK plays a critical role in the activation of downstream signaling pathways, including the PI3K-AKT-mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. By inhibiting BTK, N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has been shown to have potent and selective inhibitory effects on BTK activity in vitro and in vivo. It has also been shown to inhibit the proliferation and survival of B-cell lymphoma and leukemia cells. Additionally, N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has been shown to induce apoptosis in B-cell malignancies through the activation of caspase-dependent and caspase-independent pathways.

実験室実験の利点と制限

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has several advantages for laboratory experiments. It is a highly selective inhibitor of BTK, which minimizes off-target effects and reduces toxicity. It has also been shown to be effective in overcoming resistance to other BTK inhibitors. However, N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has some limitations, including its limited solubility in aqueous solutions and its potential to induce drug resistance in some B-cell malignancies.

将来の方向性

There are several future directions for the development and application of N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide. One potential direction is the combination of N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide with other targeted therapies, such as PI3K inhibitors, to enhance its efficacy and overcome drug resistance. Another direction is the evaluation of N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the development of more potent and selective BTK inhibitors, including N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide analogs, could further improve the treatment of B-cell malignancies.

合成法

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide involves a series of chemical reactions, which starts with the reaction of 3-bromo-1-(phenylsulfonyl)piperidine with 3-indolylpropan-2-amine. The resulting intermediate is then treated with 1,2,4-oxadiazole to form the final product, N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide. The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has been optimized to achieve high yields and purity.

科学的研究の応用

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide has shown promising results in inhibiting the growth and survival of B-cell lymphoma and leukemia cells. It has also been shown to be effective in overcoming resistance to other BTK inhibitors. N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

特性

製品名

N-[1-(1H-indol-3-yl)propan-2-yl]-1-(phenylsulfonyl)piperidine-3-carboxamide

分子式

C23H27N3O3S

分子量

425.5 g/mol

IUPAC名

1-(benzenesulfonyl)-N-[1-(1H-indol-3-yl)propan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C23H27N3O3S/c1-17(14-19-15-24-22-12-6-5-11-21(19)22)25-23(27)18-8-7-13-26(16-18)30(28,29)20-9-3-2-4-10-20/h2-6,9-12,15,17-18,24H,7-8,13-14,16H2,1H3,(H,25,27)

InChIキー

GBQWNNRCIGAIBY-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4

正規SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。